3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-
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Overview
Description
“3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include indole derivatives, quinoxaline derivatives, and pyrazolone precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one derivatives: Other compounds in the pyrazolone family.
Indole derivatives: Compounds with similar indole structures.
Quinoxaline derivatives: Compounds with quinoxaline backbones.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
CAS No. |
119457-31-7 |
---|---|
Molecular Formula |
C28H20BrN5O3 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-hydroxyphenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20BrN5O3/c1-15(17-7-10-19(35)11-8-17)25-16(2)32-34(28(25)37)24(36)14-33-23-12-9-18(29)13-20(23)26-27(33)31-22-6-4-3-5-21(22)30-26/h3-13,35H,14H2,1-2H3/b25-15- |
InChI Key |
JNLRHGDSAUZODJ-MYYYXRDXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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